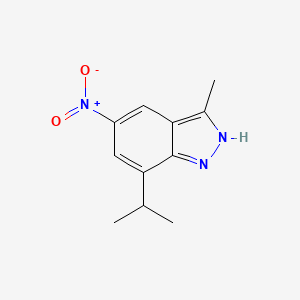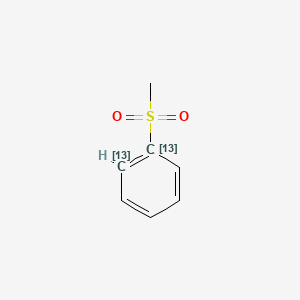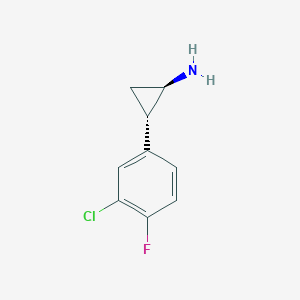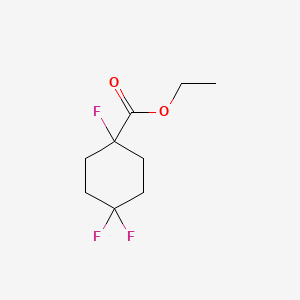
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H13F3O2 It is a derivative of cyclohexane, where three fluorine atoms are attached to the cyclohexane ring, and an ethyl ester group is attached to the carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4,4-trifluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method is the reaction of 1,4,4-trifluorocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The esterification step is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorine content makes it useful in studying fluorine’s effects on biological systems and in designing fluorinated biomolecules.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which ethyl 1,4,4-trifluorocyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4-difluorocyclohexane-1-carboxylate: This compound is similar but has two fluorine atoms instead of three.
Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate: Another similar compound with a trifluoromethyl group attached to the cyclohexane ring.
Uniqueness
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate is unique due to the specific positioning of the fluorine atoms and the ethyl ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H13F3O2 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
ethyl 1,4,4-trifluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O2/c1-2-14-7(13)8(10)3-5-9(11,12)6-4-8/h2-6H2,1H3 |
InChI-Schlüssel |
JYFCJTAWTLRKOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(CC1)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


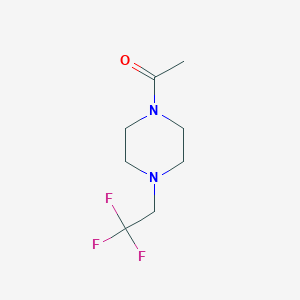
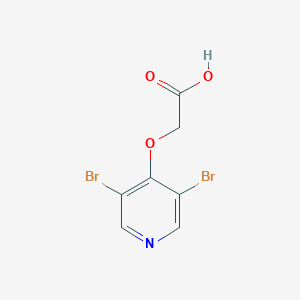
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
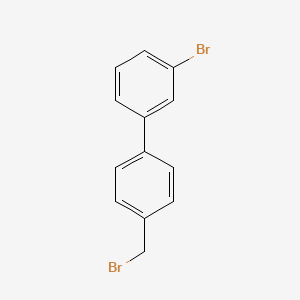
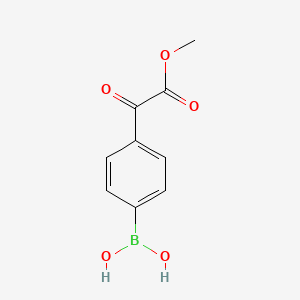
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
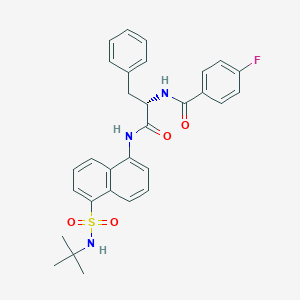
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)


